2-(3,4-Difluorophenyl)propan-2-amine hydrochloride

Medicinal Chemistry Synthetic Chemistry Drug Formulation

Sourcing fluorinated CNS-penetrant building blocks with consistent batch quality is challenging. This gem-dimethyl, 3,4-difluorophenyl hydrochloride salt solves that by providing distinct electronic and steric properties not found in mono-fluoro or positional isomers. • IC₅₀ 26.10 µM baseline for SAR campaigns • Enhanced aqueous solubility vs free base for aqueous synthesis • Predicted enhanced metabolic stability for preclinical ADME studies • 98% purity validated across batches with full QA documentation Shipped from US/EU stock with ambient or blue ice conditions for immediate global delivery.

Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
Cat. No. B7944045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)propan-2-amine hydrochloride
Molecular FormulaC9H12ClF2N
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)F)F)N.Cl
InChIInChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-4-7(10)8(11)5-6;/h3-5H,12H2,1-2H3;1H
InChIKeyNGKPOSAGINGUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)propan-2-amine HCl Structural Profile & Procurement


2-(3,4-Difluorophenyl)propan-2-amine hydrochloride (CAS 1439905-31-3) is a gem-dimethyl substituted phenylpropan-2-amine derivative featuring a 3,4-difluorophenyl moiety. The compound exists as a hydrochloride salt, which enhances its aqueous solubility and facilitates handling in synthetic workflows compared to the free base . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of central nervous system (CNS)-targeted agents and fluorinated building blocks .

3,4-Difluorophenyl gem-dimethyl scaffold for CNS-targeted compound synthesis

Hydrochloride salt enhances aqueous solubility and handling in synthetic workflows

May support metabolic stability SAR profiling in lead optimization research

2-(3,4-Difluorophenyl)propan-2-amine HCl Substitution Challenges


The 3,4-difluorophenyl substitution pattern and the gem-dimethyl group at the alpha-carbon confer distinct electronic, steric, and metabolic properties that are not replicated by mono-fluoro, non-fluorinated, or positional isomeric analogs . Even structurally similar difluorophenyl isomers, such as the 2,4-difluoro analog, exhibit altered pKa and lipophilicity profiles that can significantly impact target engagement, off-target selectivity, and in vivo pharmacokinetic behavior .

3,4-Difluoro substitution pattern may not transfer to 2,4-difluoro or mono-fluoro analogs; pKa and lipophilicity shifts can alter target engagement

Gem-dimethyl α-carbon steric effect may significantly differ from demethyl analogs (e.g., DFA), potentially altering metabolic stability outcomes

Positional isomer variations (e.g., 2,3-difluoro) may result in different electronic and steric profiles; direct substitution requires validation

2-(3,4-Difluorophenyl)propan-2-amine HCl vs. Comparators


Solubility and Handling Enhancement

The hydrochloride salt of 2-(3,4-difluorophenyl)propan-2-amine (CAS 1439905-31-3) demonstrates improved crystallinity and water solubility relative to the free base form (CAS 306761-17-1), which exhibits limited solubility in common organic solvents (<1 mg/mL in acetonitrile and chloroform) . The free base requires DMSO for dissolution in biological assays, whereas the hydrochloride salt is more amenable to aqueous-based formulations .

Salt vs. Free Base
Reported
Target: HCl salt Improved crystallinity & water solubility vs. Free base: Limited solubility
Supports salt-form selection for aqueous assays and synthesis
Qualitative improvement; data to verify
Medicinal Chemistry Synthetic Chemistry Drug Formulation

Gem-Dimethyl Metabolic Stability

The gem-dimethyl group at the alpha-carbon position in 2-(3,4-difluorophenyl)propan-2-amine is expected to sterically hinder oxidative deamination, a primary metabolic pathway for amphetamine-like compounds . This structural feature is a well-established strategy in medicinal chemistry to enhance metabolic stability and prolong half-life in vivo . In contrast, analogs lacking this gem-dimethyl group, such as 1-(3,4-difluorophenyl)propan-2-amine (DFA), are more susceptible to rapid metabolism [1].

Metabolic Stability
Class-level
Gem-dimethyl predicted to hinder oxidative deamination vs. non-gem-dimethyl analog (DFA)
Class-level metabolic stability inference; requires experimental validation
Based on structural class precedent [REFS-3]
Drug Metabolism Pharmacokinetics Lead Optimization

Cancer Cell Antiproliferative Activity

2-(3,4-Difluorophenyl)propan-2-amine (free base) exhibited an IC50 value of 26.10 µM in a cell proliferation assay, indicating moderate cytotoxic activity . While this value is not directly compared to a specific analog in the same study, it serves as a baseline for evaluating the compound's potential as a lead in oncology programs.

Antiproliferative Activity
Reported
IC50 = 26.10 µM
Reported cell-model response context; supports cytotoxicity endpoint review
Cell proliferation assay; cell line not specified
Cancer Research Cytotoxicity Drug Discovery

2-(3,4-Difluorophenyl)propan-2-amine HCl Applications


CNS Drug Discovery Building Block

The gem-dimethyl, 3,4-difluorophenyl scaffold serves as a versatile intermediate for constructing CNS-penetrant small molecules. The hydrochloride salt's improved water solubility facilitates use in aqueous reaction conditions and high-throughput parallel synthesis .

Lead Optimization in Oncology

With an IC50 of 26.10 µM in antiproliferative assays , this compound provides a baseline scaffold for SAR campaigns aimed at enhancing potency and selectivity against cancer cell lines.

Metabolic Stability Probe Development

The predicted enhanced metabolic stability of the gem-dimethyl scaffold makes this compound a useful probe for investigating structure-metabolism relationships in preclinical ADME studies .

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Gem-dimethyl, 3,4-difluoro scaffold
CNS penetration and target engagement assays
Cancer cell-model studies
Reported antiproliferative activity context
Cytotoxicity endpoint validation across cell lines
Metabolic stability SAR profiling
Gem-dimethyl α-carbon structural feature
In vitro metabolic stability assays (microsomal/hepatocyte)

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